molecular formula C8H11NO B2710713 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile CAS No. 2060046-32-2

1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile

Cat. No.: B2710713
CAS No.: 2060046-32-2
M. Wt: 137.182
InChI Key: ZOBDJCKGSLRISN-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₁NO It is characterized by the presence of an oxirane (epoxide) ring attached to a cyclobutane ring, which is further connected to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with an appropriate epoxide precursor in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

  • 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile
  • 1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile
  • 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile

Comparison: 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile is unique due to its specific ring size and the presence of both an oxirane and a carbonitrile group. Compared to its analogs with different ring sizes, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-8(2-1-3-8)4-7-5-10-7/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDJCKGSLRISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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